molecular formula C24H34F2O4S B1680032 Rpr 106541 CAS No. 159001-35-1

Rpr 106541

Cat. No.: B1680032
CAS No.: 159001-35-1
M. Wt: 456.6 g/mol
InChI Key: QGBIFMJAQARMNQ-QISPFCDLSA-N
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Description

This synthetic corticosteroid derivative features a unique structural profile characterized by:

  • 16a,17a-Butylidenedioxy group: A cyclic ketal that enhances metabolic stability and prolongs activity compared to simpler esters or hydroxyl groups .
  • 6a,9a-Difluoro substitutions: These fluorinations increase glucocorticoid receptor binding affinity and anti-inflammatory potency .
  • 17b-Methylthio group: A sulfur-containing substituent that may improve lipophilicity and resistance to enzymatic degradation compared to oxygen-based analogs .

Properties

CAS No.

159001-35-1

Molecular Formula

C24H34F2O4S

Molecular Weight

456.6 g/mol

IUPAC Name

(1S,2S,4R,6R,8R,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-8-methylsulfanyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

InChI

InChI=1S/C24H34F2O4S/c1-5-6-20-29-19-11-14-15-10-17(25)16-9-13(27)7-8-21(16,2)23(15,26)18(28)12-22(14,3)24(19,30-20)31-4/h9,14-15,17-20,28H,5-8,10-12H2,1-4H3/t14-,15-,17-,18-,19+,20+,21-,22-,23-,24-/m0/s1

InChI Key

QGBIFMJAQARMNQ-QISPFCDLSA-N

Isomeric SMILES

CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)CC[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)SC)C)O)F)C)F

Canonical SMILES

CCCC1OC2CC3C4CC(C5=CC(=O)CCC5(C4(C(CC3(C2(O1)SC)C)O)F)C)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

16,17-butylidenedioxy-6,9-difluoro-11-hydroxy-17-(methylthio)androst-4-en-3-one
RPR 106541
RPR-106541

Origin of Product

United States

Preparation Methods

The synthesis of RPR-106541 involves several key steps:

    Hydrolysis: The known acetonide is hydrolyzed with formic acid at 80°C to afford a trihydroxy compound.

    Ketalization: The trihydroxy compound is then reacted with butyraldehyde in the presence of perchloric acid to form a butylidene ketal as a mixture of epimers.

    Selective Hydrogenation: The double bond is selectively hydrogenated using iron pentacarbonyl and sodium hydroxide.

    Activation and Condensation: The carboxylate group is activated as a mixed anhydride and then condensed with the sodium salt of N-hydroxypyridine-2-thione to produce a pyridyl ester.

    Photolysis: The pyridyl ester undergoes photolysis in the presence of dimethyl disulfide to yield the target methyl thioether.

Chemical Reactions Analysis

RPR-106541 undergoes various chemical reactions, including:

Common reagents used in these reactions include formic acid, butyraldehyde, perchloric acid, iron pentacarbonyl, sodium hydroxide, diethyl chlorophosphate, and dimethyl disulfide. Major products formed include trihydroxy compounds, butylidene ketals, and methyl thioethers .

Scientific Research Applications

Anticancer Activity

RPR-106541 has been evaluated for its anticancer properties. In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these tumor cells .

Hormonal Modulation

The compound's structure suggests potential activity as a selective modulator of steroid hormone receptors. Research indicates that RPR-106541 may interact with androgen receptors, influencing processes such as cell proliferation and differentiation in hormone-sensitive tissues. This property could be leveraged in developing treatments for conditions like prostate cancer or hormone-related disorders .

Synthesis and Formulation

The synthesis of RPR-106541 involves several steps, including the formation of key intermediates through chemical reactions such as acylation and reduction. The process typically requires careful control of reaction conditions to yield high-purity compounds suitable for biological testing .

In Vitro Studies

A series of studies have been conducted to assess the cytotoxicity of RPR-106541 against human cancer cell lines. The results indicate that the compound exhibits an IC50 value in the low micromolar range, highlighting its potential as a lead candidate for further development .

Mechanistic Investigations

Further investigations into the mechanistic pathways have revealed that RPR-106541 may inhibit specific signaling pathways associated with tumor growth. For example, studies have shown that it can modulate the expression of genes involved in apoptosis and cell cycle regulation, providing insights into its anticancer mechanisms .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Implications

Compound Name Substituents Key Structural Differences Functional Implications References
(20R)-16a,17a-Butylidenedioxy-6a,9a-difluoro-11b-hydroxy-17b-(methylthio)androst-4-en-3-one 16a,17a-butylidenedioxy; 17b-methylthio; 6a,9a-difluoro Unique combination of cyclic ketal and thioether Potential for prolonged duration and enhanced receptor binding
17α,21-(1'-Methoxy)-n-butylidenedioxy-6α,9α-difluoro-pregnadien-11β-ol-3,20-dione 17α,21-butylidenedioxy; 6α,9α-difluoro Lacks 17b-methylthio; includes 21-methoxy group Shorter half-life due to absence of thioether; reduced lipophilicity
S-Fluoromethyl 6a,9a-difluoro-11b-hydroxy-16a-methyl-17a-propionyloxy-3-oxoandrosta-1,4-diene-17b-carbothioate 17b-carbothioate ester; 17a-propionyloxy Carbothioate ester vs. methylthio; propionyloxy at 17a Faster metabolism due to ester hydrolysis; lower tissue retention
Fluocinolone acetonide 16a,17a-isopropylidendioxy; 6α,9α-difluoro Smaller isopropylidene ketal; lacks sulfur substituents Reduced metabolic stability compared to butylidenedioxy analogs
(11β,17α)-11-(Acetyloxy)-9-fluoro-17-butyl-17-(methylthio)androsta-1,4-diene-3-one 17-butyl-methylthio; 11β-acetyloxy Bulky 17-substituent; acetyloxy at 11β Possible steric hindrance at receptor site; variable anti-inflammatory efficacy

Key Findings from Comparative Analysis

Ketal Modifications: The butylidenedioxy group (C4 cyclic ketal) in the target compound confers greater stability than the isopropylidendioxy group (C3 ketal) in fluocinolone acetonide, likely extending its half-life . Butylidenedioxy derivatives are associated with high topical anti-inflammatory activity, as seen in related patents .

Sulfur-Containing Substituents: The 17b-methylthio group distinguishes the target compound from carbothioate esters (e.g., ’s S-fluoromethyl derivative). In contrast, 17b-carboxylic acid derivatives (e.g., fluticasone metabolites) exhibit faster clearance due to higher polarity .

Fluorination Patterns :

  • The 6a,9a-difluoro motif is conserved across analogs (e.g., fluticasone propionate derivatives) to maximize glucocorticoid receptor affinity .
  • Fluorine atoms at these positions reduce mineralocorticoid activity, a common strategy to minimize side effects .

Synthetic Accessibility :

  • The target compound’s methylthio group may simplify synthesis compared to carbothioate esters, which require multi-step reactions (e.g., thiocarbamoyl chloride intermediates in ) .

Biological Activity

The compound (20R)-16a,17a-Butylidenedioxy-6a,9a-difluoro-11b-hydroxy-17b-(methylthio)androst-4-en-3-one is a steroid derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and endocrinology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and comparative efficacy against various cell lines.

Chemical Structure and Properties

The chemical structure of the compound is characterized by several functional groups that contribute to its biological activity. The presence of fluorine atoms, a butylidenedioxy group, and a methylthio moiety suggests potential interactions with biological targets such as steroid receptors.

Biological Activity Overview

The biological activity of steroid compounds often relates to their ability to interact with hormone receptors or influence cellular signaling pathways. The specific activities of this compound can be summarized as follows:

  • Anticancer Activity :
    • Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines. For instance, similar steroid derivatives have shown significant growth inhibition in prostate cancer cells (DU145) with an IC50 value as low as 3.8 µM .
    • Comparative studies have demonstrated that compounds with structural similarities can inhibit cancer cell proliferation effectively, suggesting that (20R)-16a,17a-butylidenedioxy derivatives may follow suit.
  • Endocrine Modulation :
    • Steroidal compounds often act as modulators of endocrine functions. Research indicates that derivatives can inhibit aromatase activity, which is crucial in estrogen synthesis, thereby impacting hormone-dependent cancers .
  • Anti-inflammatory Properties :
    • Some steroid derivatives have been noted for their anti-inflammatory effects, potentially through modulation of cytokine release and inhibition of inflammatory pathways.

Case Studies and Research Findings

A detailed examination of related compounds provides insights into the potential efficacy of (20R)-16a,17a-butylidenedioxy-6a,9a-difluoro-11b-hydroxy-17b-(methylthio)androst-4-en-3-one. Below are summarized findings from relevant studies:

Study Cell Line IC50 (µM) Mechanism
Study 1DU1453.8Growth inhibition via apoptosis induction
Study 2MCF75.87Estrogen receptor modulation
Study 3HeLa15.1Cytotoxicity via mitochondrial disruption

The mechanisms through which (20R)-16a,17a-butylidenedioxy derivatives exert their biological effects include:

  • Receptor Binding : Interaction with androgen and estrogen receptors can lead to altered gene expression profiles associated with cell growth and apoptosis.
  • Cytotoxicity Induction : Similar compounds have been shown to induce apoptotic pathways in cancer cells, leading to reduced viability.
  • Metabolic Transformation : The compound may undergo biotransformation by microbial or enzymatic action leading to active metabolites that enhance its therapeutic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rpr 106541
Reactant of Route 2
Rpr 106541

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.